(5E)-1-(3-methylphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Overview
Description
The compound (5E)-1-(3-methylphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule characterized by its unique structural features It contains a 1,3-diazinane-4,6-dione core, a 3-methylphenyl group, and a 6-nitro-1,3-benzodioxol-5-yl moiety
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a pharmacophore is investigated. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound’s properties are explored for applications in materials science. It may be used in the development of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-methylphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The starting materials often include 3-methylbenzaldehyde, 6-nitro-1,3-benzodioxole, and thiourea. The key steps in the synthesis may involve:
Condensation Reaction: The initial step involves the condensation of 3-methylbenzaldehyde with thiourea under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the 1,3-diazinane-4,6-dione core.
Substitution: The 6-nitro-1,3-benzodioxole is then introduced through a substitution reaction, often facilitated by a base such as sodium hydroxide.
Final Assembly: The final step involves the formation of the (5E)-methylidene linkage, which is achieved through a Wittig reaction or similar methodology.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
The compound (5E)-1-(3-methylphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The sulfanylidene group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalytic palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Mechanism of Action
The mechanism of action of (5E)-1-(3-methylphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with target molecules. These interactions can modulate signaling pathways and biochemical processes within cells.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(3-methylphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-diazinane-4,6-dione
- (5E)-1-(3-methylphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-oxo-1,3-diazinane-4,6-dione
Uniqueness
The uniqueness of (5E)-1-(3-methylphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its combination of functional groups. The presence of both a nitro group and a sulfanylidene moiety provides distinct reactivity patterns, making it a versatile compound for various applications. Its structural complexity also allows for the exploration of diverse chemical and biological interactions.
Properties
IUPAC Name |
(5E)-1-(3-methylphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O6S/c1-10-3-2-4-12(5-10)21-18(24)13(17(23)20-19(21)29)6-11-7-15-16(28-9-27-15)8-14(11)22(25)26/h2-8H,9H2,1H3,(H,20,23,29)/b13-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISNLZHYIYDYJY-AWNIVKPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3[N+](=O)[O-])OCO4)/C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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